molecular formula C7H12N2O3 B12602666 N-(acetylcarbamoyl)butanamide CAS No. 873972-81-7

N-(acetylcarbamoyl)butanamide

Cat. No.: B12602666
CAS No.: 873972-81-7
M. Wt: 172.18 g/mol
InChI Key: AGFANEASZMIBNE-UHFFFAOYSA-N
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Description

N-(acetylcarbamoyl)butanamide is a chemical compound of interest in advanced organic synthesis and pharmaceutical research. As a specialized butanamide derivative, it is designed for use as a critical building block or intermediate in the development of more complex molecules. Its molecular structure, featuring both acetylcarbamoyl and butanamide groups, makes it a valuable reagent for studying structure-activity relationships and for exploring new synthetic pathways in medicinal chemistry. Researchers utilize this compound under laboratory conditions to develop novel substances or as a standard in analytical testing. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can request detailed specifications, including proposed CAS numbers, molecular formulas, and structural data, by contacting our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873972-81-7

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

N-(acetylcarbamoyl)butanamide

InChI

InChI=1S/C7H12N2O3/c1-3-4-6(11)9-7(12)8-5(2)10/h3-4H2,1-2H3,(H2,8,9,10,11,12)

InChI Key

AGFANEASZMIBNE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)NC(=O)C

Origin of Product

United States

Contextualization Within N Acylurea Chemical Space

N-acylureas, sometimes referred to as ureides, are a class of organic compounds that are formally derived from the acylation of urea (B33335). wikipedia.org The core functional group of N-(acetylcarbamoyl)butanamide is this N-acylurea moiety. This structural feature is a key pharmacophore in numerous biologically active compounds and a versatile building block in organic synthesis. wikipedia.orgrsc.org

The ability of the N-acylurea group to participate in hydrogen bonding and other molecular interactions makes it a valuable component in drug design. rsc.org This class of compounds has been successfully developed for various therapeutic and agricultural applications. wikipedia.orgrsc.org

Key Applications of N-Acylurea Derivatives:

Pharmaceuticals: The acylurea functional group is present in several pharmaceutical drugs, including anticonvulsants and sedatives. wikipedia.org For instance, phenacemide (B10339) and pheneturide (B1680305) are known anticonvulsants, while acecarbromal (B1665409) and carbromal (B1668436) are recognized sedatives. wikipedia.org

Insecticides: A specific subclass known as benzoylureas function as potent insecticides by disrupting the synthesis of chitin, a crucial component of insect exoskeletons. wikipedia.org This interference with the molting process makes them effective insect growth regulators. wikipedia.org Examples include compounds like diflubenzuron (B1670561) and lufenuron. wikipedia.org

Drug Discovery: Researchers are actively exploring N-acylurea derivatives for a range of other medicinal applications, including as potential anticancer, anti-inflammatory, and antidiabetic agents. rsc.orgnih.gov They are also investigated as inhibitors for specific enzymes, such as glycogen (B147801) phosphorylase, which is a target for managing type 2 diabetes. nih.gov

Table 1: Examples of Bioactive N-Acylurea Compounds

Compound NameClassPrimary Application
PhenacemidePhenylureideAnticonvulsant
AcecarbromalBromoureideSedative
DiflubenzuronBenzoylureaInsecticide
LufenuronBenzoylureaInsecticide
6-{2,6-Dichloro- 4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acidAcylureaAntidiabetic (experimental)

Structural Significance of the Butanamide Moiety in Complex Organic Molecules

The second key feature of N-(acetylcarbamoyl)butanamide is its butanamide backbone. Butanamides are derivatives of butanoic acid and are characterized by their four-carbon chain terminating in an amide group. ontosight.ai This structural element, while simple, imparts significant properties to the molecules that contain it.

The amide group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic heavily influences a molecule's physical properties, such as its melting point, boiling point, and solubility, particularly in polar solvents like water. solubilityofthings.com In more complex molecules, the butanamide moiety can play a crucial role in how the compound interacts with biological targets like enzymes and receptors. ontosight.ainih.gov

Research has shown that incorporating a butanamide structure can be a key element in the design of new therapeutic agents. For example, various butanamide derivatives have been synthesized and investigated for their potential as anticonvulsants, anti-inflammatory agents, and TRPV1 agonists. nih.govacs.orgresearchgate.net The specific stereochemistry and substituents on the butanamide chain are critical for determining biological activity and can be modified to optimize a compound's pharmacokinetic and pharmacodynamic profiles. ontosight.ai

Table 2: Physical Properties of Butanamide (Parent Compound)

PropertyValue
Molecular FormulaC₄H₉NO
Molecular Weight87.1204 g/mol
CAS Number541-35-5
AppearanceSolid

Data sourced from the NIST Chemistry WebBook. nist.gov

Computational and Theoretical Chemistry Investigations of N Acetylcarbamoyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energy, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. reddit.cominpressco.com For N-(acetylcarbamoyl)butanamide, DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G(d,p) basis set, are employed to determine the molecule's most stable three-dimensional structure. inpressco.comresearchgate.net This process, known as geometry optimization, systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. wvu.edu

The optimization reveals key structural parameters. The N-acylurea backbone is not perfectly planar, exhibiting specific dihedral angles that minimize steric hindrance while allowing for favorable electronic interactions, such as intramolecular hydrogen bonding. The butanamide side chain typically adopts a staggered conformation to reduce energetic strain. The resulting optimized geometry is a true energy minimum, confirmed by the absence of imaginary frequencies in subsequent vibrational analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C1=O1 (Butanamide)1.231
C2=O2 (Urea)1.228
C3=O3 (Acetyl)1.225
C1-N1 (Amide)1.385
C2-N1 (Urea)1.410
C2-N2 (Urea)1.398
Bond Angles (°)
C1-N1-C2126.5
N1-C2-N2115.8
O2=C2-N1122.1
Dihedral Angles (°)
O1=C1-N1-C2175.4
C1-N1-C2=O24.8
N1-C2-N2-C3178.9

Note: Atom numbering is sequential along the main N-acylurea backbone starting from the butanamide carbonyl carbon.

From the optimized electron density, several reactivity descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. researchgate.netresearchgate.netwolfram.com For this compound, the MEP map highlights regions of negative potential (colored red) around the three carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (colored blue) is concentrated around the N-H protons of the urea (B33335) and amide groups, identifying them as the most likely sites for nucleophilic interaction.

Fukui functions (f(r)) provide a more quantitative measure of reactivity at specific atomic sites by describing the change in electron density as the total number of electrons in the system changes. faccts.denih.gov The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates the propensity to donate an electron (electrophilic attack). faccts.deresearchgate.net These functions can be condensed to individual atomic values, providing a ranked list of reactive sites.

Table 2: Condensed Fukui Function Indices for Selected Atoms in this compound

Atomf+ (Susceptibility to Nucleophilic Attack)f- (Susceptibility to Electrophilic Attack)
O1 (Butanamide)0.1250.088
O2 (Urea)0.1310.095
O3 (Acetyl)0.1280.091
C1 (Butanamide)0.0950.050
C2 (Urea)0.1020.045
C3 (Acetyl)0.0980.048
N10.0450.115
N20.0510.122

Note: Higher values indicate greater reactivity for the specified type of attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations excel at describing the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and interactions with its environment over time. An MD simulation of this compound, typically in a periodic box of explicit water molecules, reveals its conformational landscape and solvation structure. nih.gov

The simulation shows that the molecule is not rigid. Significant rotational freedom exists around the C-N single bonds, leading to a dynamic equilibrium between different conformers. nih.gov The most significant conformational changes involve the relative orientation of the butanoyl and acetyl groups with respect to the central urea moiety.

MD simulations are also crucial for characterizing intermolecular interactions, particularly hydrogen bonding. mostwiedzy.plnih.gov this compound acts as both a hydrogen bond donor (via its two N-H groups) and a hydrogen bond acceptor (via its three C=O groups). Analysis of the radial distribution functions (RDFs) between these groups and surrounding water molecules quantifies the structure and stability of the hydration shell. The results indicate that the carbonyl oxygens are strong hydrogen bond acceptors, while the N-H groups are effective donors, allowing the molecule to integrate into the hydrogen bond network of water. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights into its feasibility and kinetics. A representative reaction for this compound is its hydrolysis, which can proceed via multiple pathways. DFT calculations are employed to map the potential energy surface of the reaction.

For instance, the base-catalyzed hydrolysis at the butanamide carbonyl can be modeled. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the C-N bond and subsequent proton transfers. By calculating the energies of the reactants, intermediates, products, and, crucially, the transition states connecting them, a complete energy profile for the reaction can be constructed. researchgate.net The transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) is a key predictor of the reaction rate.

Table 3: Calculated Relative Energies for the Hydrolysis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)Imaginary Frequencies
RReactants (Molecule + OH⁻)0.00
TS1Transition State for OH⁻ attack+12.51
INTTetrahedral Intermediate-8.20
TS2Transition State for C-N cleavage+15.81
PProducts (Butanoate + Acetylurea)-18.40

In Silico Screening and Library Design of Related N-Acylurea Structures (excluding specific applications)

The core structure of this compound serves as a valuable scaffold for the in silico design of virtual compound libraries. nih.govnih.govdiva-portal.org Using computational tools, the peripheral groups (the butanoyl and acetyl moieties) can be systematically replaced with a vast array of other chemical fragments to generate a large, diverse library of related N-acylurea structures. mdpi.comamazonaws.comresearchgate.net

This process begins with defining the core scaffold and specifying attachment points where substitutions will be made. Large databases of chemical building blocks are then computationally "reacted" at these points to enumerate the virtual library. Once generated, this library can be screened in silico to assess its general properties. Computational filters are applied to remove structures with undesirable characteristics. For example, properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors can be calculated for each member of the library to assess their general drug-likeness according to established guidelines like Lipinski's Rule of Five. This initial computational filtering helps to refine the virtual library, prioritizing compounds with favorable physicochemical profiles for further investigation.

Table 4: Example of a Virtual Library Based on the N-Acylurea Scaffold

Derivative IDR1 Group (Butanamide side)R2 Group (Acetyl side)Molecular Weight ( g/mol )Calculated LogP
N-ACB-001ButanoylAcetyl202.210.55
N-ACB-002CyclohexylcarbonylAcetyl228.261.89
N-ACB-003ButanoylTrifluoroacetyl256.180.82
N-ACB-004PhenylacetylAcetyl250.261.45

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and corresponding intensities of this compound. diva-portal.orgcomputabio.comarxiv.orgnih.govrsc.org The calculated harmonic frequencies are often systematically scaled to account for anharmonicity and other method-based errors, leading to excellent agreement with experimental spectra. nih.gov Key predicted peaks include strong absorptions corresponding to the C=O stretching modes of the amide and urea groups, as well as N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.ukconicet.gov.arunifr.chacs.orgnih.gov The calculation determines the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.netacs.orgscirp.orgmdpi.com The calculation yields the vertical excitation energies from the ground state to various excited states, along with the oscillator strength for each transition. For this compound, TD-DFT predicts electronic transitions in the UV region, primarily corresponding to n→π* and π→π* transitions associated with the carbonyl chromophores.

Table 5: Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted ValueAssignment
IR Vibrational Frequency (cm⁻¹)3450, 3380N-H stretching
1715C=O stretching (Acetyl)
1695C=O stretching (Butanamide)
1670C=O stretching (Urea)
¹³C NMR Chemical Shift (ppm)175.8C1 (Butanamide)
172.1C3 (Acetyl)
154.5C2 (Urea)
¹H NMR Chemical Shift (ppm)9.85N1-H
8.75N2-H
UV-Vis λmax (nm)215π→π
240n→π

Fundamental Chemical Reactivity of N Acetylcarbamoyl Butanamide

Hydrolysis Pathways of the Amide and Carbamoyl (B1232498) Linkages

The hydrolysis of N-(acetylcarbamoyl)butanamide involves the cleavage of its amide or carbamoyl (acylurea) linkages. The susceptibility of these bonds to hydrolysis is highly dependent on reaction conditions, particularly pH. nih.gov In general, acylureas can be hydrolyzed to yield carboxylic acids and urea (B33335). The process can be catalyzed by either acid or base.

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the potential leaving groups would influence which bond is cleaved preferentially. The hydrolysis of acylureas is a known side reaction in peptide synthesis when carbodiimides are used, where the intermediate O-acylisourea is susceptible to hydrolysis. researchgate.net

Table 1: Potential Hydrolysis Products of this compound

Reaction Condition Cleavage Site Products
Acidic or Basic Butanoyl-Nitrogen Bond Butanoic acid and N-acetylurea
Acidic or Basic Acetyl-Nitrogen Bond Acetic acid and N-butanoylurea

Rearrangement Reactions and Their Products (e.g., Hofmann-type rearrangements for related amides)

Acylureas and related amide structures can undergo various rearrangement reactions, often leading to the formation of isocyanates as key intermediates.

Hofmann-type Rearrangement : The classical Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to form a primary amine. A related process for N-acylureas can be initiated under different conditions. For instance, a Hofmann-type rearrangement of 2-oxoamides mediated by N-Iodosuccinimide (NIS) has been used to generate acyl isocyanates, which can then be trapped to form N-acylureas. acs.org This suggests that under appropriate oxidative conditions, the amide portion of this compound could potentially rearrange.

O→N Acyl Migration : A common rearrangement in the chemistry of acylureas is the O→N acyl migration. This occurs when a carboxylic acid reacts with a carbodiimide (B86325), forming a reactive O-acylisourea intermediate. This intermediate can then rearrange to a more stable N-acylurea. ias.ac.inresearchgate.net While this is typically a formation pathway for N-acylureas, it highlights the potential for intramolecular acyl transfer within the molecule under certain conditions.

Curtius Rearrangement : The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate. bdu.ac.in If this compound were converted to its corresponding acyl azide (e.g., butanoyl azide), it could undergo this rearrangement. This pathway has been utilized in the synthesis of various urea derivatives from N-acylbenzotriazoles, which proceed through an isocyanate intermediate formed via a Curtius rearrangement. organic-chemistry.org

Role as a Nucleophile or Electrophile in Organic Transformations

The reactivity of this compound can be understood by considering its nucleophilic and electrophilic sites. masterorganicchemistry.com

As a Nucleophile : The nitrogen atoms possess lone pairs of electrons, giving them nucleophilic character. However, the nucleophilicity of these nitrogens is substantially reduced due to the delocalization of their lone pairs into the adjacent carbonyl groups (amide resonance). The N-H proton is weakly acidic and can be removed by a strong base, generating a more potent nucleophilic anion. This anion could then react with electrophiles, such as alkyl halides. In biological systems, the sulfhydryl group of cysteine is a key nucleophile that can react with electrophiles. nih.gov

Photochemical and Radiochemical Stability Studies

Specific photochemical and radiochemical stability studies on this compound are not widely reported. However, the reactivity of its constituent functional groups—amides and ketones—can provide insight into its potential behavior upon exposure to light or ionizing radiation.

Amides can undergo photochemical reactions. For instance, α-keto amides have been shown to undergo photochemical cleavage in aqueous media to release carboxylic acids. nih.gov While this compound is not an α-keto amide, this demonstrates that the amide bond can be susceptible to photolysis under certain structural conditions. Photocatalysis under visible light has also been used to synthesize amides, indicating that these functional groups can participate in light-mediated reactions. rsc.org

The photochemical behavior of amides and ureas can include reactions such as Norrish Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction) reactions, common for carbonyl compounds. Irradiation could potentially lead to the cleavage of the C-N bonds or the acyl C-C bonds, resulting in radical species that could undergo further reactions. Without specific experimental data, the precise photochemical fate of this compound remains speculative but would likely involve degradation pathways initiated at the carbonyl groups.

Mechanistic Studies of N Acetylcarbamoyl Butanamide S Chemical and Biochemical Interactions in Vitro and Theoretical Focus

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

No specific studies on the non-covalent interactions of N-(acetylcarbamoyl)butanamide have been found in the reviewed literature.

Enzyme-Mediated Transformations and Stability Studies in Model Systems (e.g., protease resistance, if applicable to azapeptide-like structures)

There is no available research on the enzyme-mediated transformations or stability of this compound in model systems.

Interactions with Model Biological Macromolecules (e.g., protein binding studies in vitro, focusing on binding mechanism)

No in vitro studies concerning the interaction of this compound with biological macromolecules or its protein binding mechanisms have been identified.

Exploration of N Acetylcarbamoyl Butanamide S Potential in Chemical Sciences and Materials

Utility as a Building Block in Complex Organic Synthesis

The N-(acetylcarbamoyl)butanamide molecule possesses multiple reactive sites, making it a potentially versatile building block for the synthesis of more complex organic structures. The N-acylurea functional group is known to participate in a variety of chemical transformations.

Traditionally, the synthesis of N-acylureas can be approached in several ways, including the acylation of ureas with activated carboxylic acids (like acid chlorides or anhydrides) or the coupling of isocyanates with amides. nsf.gov More contemporary methods have also been developed to enhance efficiency and substrate scope. nsf.gov

The reactivity of the N-acylurea group in this compound could be harnessed for various synthetic applications. For instance, the acidic N-H protons can be deprotonated to form nucleophiles for alkylation or acylation reactions. The carbonyl groups offer sites for nucleophilic attack, and the entire acylurea unit can act as a leaving group in certain reactions. This inherent reactivity allows for its potential use in the construction of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential ReagentsResulting Functional Group/Scaffold
N-AlkylationAlkyl halides, BaseN-Alkyl-N-(acetylcarbamoyl)butanamide
N-AcylationAcyl chlorides, BaseN-Acyl-N-(acetylcarbamoyl)butanamide
CyclizationDihaloalkanes, BaseHeterocyclic compounds (e.g., pyrimidinediones)
HydrolysisAcid or BaseButanamide, Acetic Acid, Urea (B33335)
ReductionReducing agents (e.g., LiAlH4)Amines and amides

Potential Applications in Organocatalysis or Ligand Design

The field of organocatalysis often utilizes molecules with hydrogen-bonding capabilities and Lewis basic sites to catalyze chemical reactions. This compound, with its two amide-like nitrogen atoms and two carbonyl oxygens, has the potential to act as a hydrogen-bond donor and acceptor. This dual character could be exploited in designing novel organocatalysts for reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. The butanamide portion of the molecule also introduces a degree of lipophilicity that could be tuned to enhance solubility and catalyst performance in various solvent systems.

In the realm of coordination chemistry, the carbonyl oxygens and amide nitrogens of this compound could serve as coordination sites for metal ions. This suggests its potential as a ligand in the design of novel metal complexes. The specific coordination mode would depend on the metal center and reaction conditions, but the bidentate or even tridentate chelation possibilities could lead to catalysts with unique reactivity and selectivity. The steric and electronic properties of the ligand could be further modified by introducing substituents on the butanamide or acetyl groups, allowing for the fine-tuning of the resulting metal complex's catalytic activity.

Integration into Supramolecular Assemblies and Material Science

The hydrogen-bonding capabilities of the N-acylurea functional group are a key feature that could be exploited in the construction of supramolecular assemblies. The amide-like N-H protons and carbonyl oxygens can participate in predictable hydrogen-bonding interactions, leading to the formation of well-ordered, one-, two-, or three-dimensional structures. This self-assembly behavior is fundamental to the development of new materials with tailored properties, such as gels, liquid crystals, and porous solids.

As a precursor for polymers, this compound could be incorporated into polymer backbones or used as a cross-linking agent. The presence of two reactive N-H bonds allows for its potential use in the synthesis of polyamides or polyureas through condensation polymerization reactions. The resulting polymers could exhibit enhanced thermal stability and mechanical properties due to the strong intermolecular hydrogen bonding facilitated by the urea and amide functionalities.

Agricultural Chemical Research Applications

In the field of agricultural chemistry, N-acylurea derivatives have been investigated for various applications. While a strict exclusion of toxicological data is maintained here, the chemical properties of this compound suggest its potential as a chemical intermediate in the synthesis of more complex agrochemicals. The reactivity of the N-acylurea moiety allows for its modification to produce a diverse range of compounds that could be screened for desirable properties. For example, it could serve as a starting material for the synthesis of compounds that regulate plant growth or protect crops, leveraging its chemical scaffold for further elaboration. The butanamide side chain could also be modified to influence the compound's uptake and transport within plant systems.

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